molecular formula C20H18FN7O4 B11292896 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11292896
M. Wt: 439.4 g/mol
InChI Key: XCKMCVKKUJRYGJ-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring, and finally, the acetamide group is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18FN7O4

Molecular Weight

439.4 g/mol

IUPAC Name

2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H18FN7O4/c1-30-14-8-7-13(9-15(14)31-2)23-16(29)10-28-18(22)17(25-27-28)20-24-19(26-32-20)11-3-5-12(21)6-4-11/h3-9H,10,22H2,1-2H3,(H,23,29)

InChI Key

XCKMCVKKUJRYGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)OC

Origin of Product

United States

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